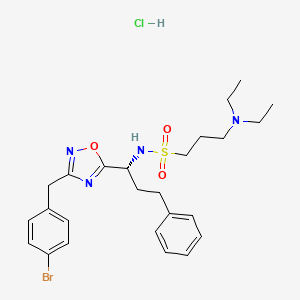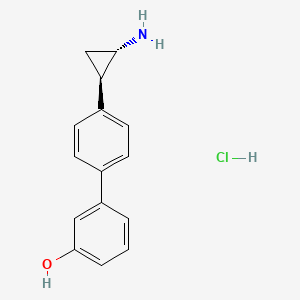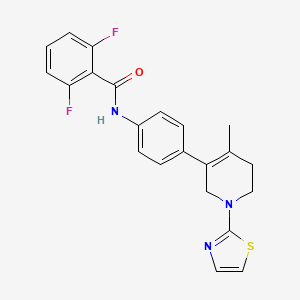
CpdD hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CpdD hydrochloride is a selective ghrelin receptor antagonist, known for its potential applications in various scientific fieldsBy inhibiting these receptors, this compound can influence metabolic processes and has been studied for its potential therapeutic applications.
Vorbereitungsmethoden
The synthesis of CpdD hydrochloride involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature. industrial production methods typically involve high-performance liquid chromatography (HPLC) for purification and mass spectrometry (MS) for verification of the compound’s purity .
Analyse Chemischer Reaktionen
CpdD hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
Wissenschaftliche Forschungsanwendungen
CpdD hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions to study its effects on different substrates.
Biology: Studied for its role in regulating ghrelin receptors and its potential impact on metabolic processes.
Medicine: Investigated for its potential therapeutic applications in treating conditions related to appetite and energy balance, such as obesity and metabolic disorders.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents .
Wirkmechanismus
CpdD hydrochloride exerts its effects by selectively binding to ghrelin receptors, thereby inhibiting their activity. This inhibition prevents the binding of ghrelin, a hormone that stimulates appetite and promotes fat storage. By blocking ghrelin receptors, this compound can reduce appetite and influence energy balance. The molecular targets and pathways involved include the ghrelin receptor signaling pathway, which is crucial for regulating hunger and energy homeostasis .
Vergleich Mit ähnlichen Verbindungen
CpdD hydrochloride is unique in its selective inhibition of ghrelin receptors. Similar compounds include:
MK-677: A growth hormone secretagogue that stimulates ghrelin receptors.
GHRP-6: Another growth hormone-releasing peptide that activates ghrelin receptors.
Hexarelin: A synthetic peptide that also targets ghrelin receptors. Compared to these compounds, this compound is distinct in its antagonistic action, making it a valuable tool for studying the inhibition of ghrelin receptor activity .
Eigenschaften
Molekularformel |
C25H34BrClN4O3S |
|---|---|
Molekulargewicht |
586.0 g/mol |
IUPAC-Name |
N-[(1R)-1-[3-[(4-bromophenyl)methyl]-1,2,4-oxadiazol-5-yl]-3-phenylpropyl]-3-(diethylamino)propane-1-sulfonamide;hydrochloride |
InChI |
InChI=1S/C25H33BrN4O3S.ClH/c1-3-30(4-2)17-8-18-34(31,32)29-23(16-13-20-9-6-5-7-10-20)25-27-24(28-33-25)19-21-11-14-22(26)15-12-21;/h5-7,9-12,14-15,23,29H,3-4,8,13,16-19H2,1-2H3;1H/t23-;/m1./s1 |
InChI-Schlüssel |
WILYCIHDBDOFAQ-GNAFDRTKSA-N |
Isomerische SMILES |
CCN(CC)CCCS(=O)(=O)N[C@H](CCC1=CC=CC=C1)C2=NC(=NO2)CC3=CC=C(C=C3)Br.Cl |
Kanonische SMILES |
CCN(CC)CCCS(=O)(=O)NC(CCC1=CC=CC=C1)C2=NC(=NO2)CC3=CC=C(C=C3)Br.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(1H-indazol-5-yl)-N-propylimidazo[1,2-b]pyridazin-6-amine;2,2,2-trifluoroacetic acid](/img/structure/B10764162.png)
![N-[3-(1,3-benzothiazol-2-yl)-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]acetamide](/img/structure/B10764166.png)
![5-Chloro-2-(2-{2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethoxy}acetamido)benzoic acid sodium](/img/structure/B10764172.png)


![7-[(2R,4aR,5R,7aS)-2-(1,1-difluoropentyl)-2-hydroxy-6-oxo-3,4,4a,5,7,7a-hexahydrocyclopenta[b]pyran-5-yl]heptanoic acid](/img/structure/B10764199.png)
![1-[4-[5-chloro-4-(3,5-dimethylpyridin-2-yl)pyridin-2-yl]piperazin-1-yl]-3-methylsulfonylpropan-1-one;hydrochloride](/img/structure/B10764206.png)
![6-methoxy-1-(naphthalen-1-yl)-9H-pyrido[3,4-b]indole](/img/structure/B10764211.png)
![3-[[4-[5-(3-cyano-4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1H-inden-1-yl]amino]propanoic acid;hydrochloride](/img/structure/B10764220.png)
![1-cyano-2-[2-[[8-(2,6-difluorophenyl)-4-(4-fluoro-2-methylphenyl)-7-oxopyrido[2,3-d]pyrimidin-2-yl]amino]ethyl]guanidine](/img/structure/B10764223.png)

![(1S)-2-amino-1-(4-chlorophenyl)-1-[4-(1H-pyrazol-4-yl)phenyl]ethanol;dihydrochloride](/img/structure/B10764227.png)
![2-(1,2-dihydroimidazo[1,2-a]benzimidazol-4-yl)-1-(4-phenylphenyl)ethanone;hydrobromide](/img/structure/B10764232.png)
![N-[[(2S)-5-chloro-7-methylsulfonyl-2,3-dihydro-1,4-benzodioxin-2-yl]methyl]ethanamine;hydrochloride](/img/structure/B10764248.png)